sinbaglustat (OGT2378) is a GCS inhibitor (Glucosyl Ceramide Synthase Inhibitor) with potential anticancer activity. In murine models with melanoma, OGT2378 decreased tumor size, and showed no cytotoxic and apoptotic effects on MEB-4 melanomacells. Additionally, it has been reported that OGT2378 is biologically active, and a well tolerated agent in in vivo system.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SHP389 is an allosteric SHP2 Inhibitor with (SHP2 IC50 - 36 nM). SHP389 modulates MAPK signaling in vivo.SHP389 improved SHP2 biochemical and cellular potency in trend with increasing lipophilicity.
SHP394 is a potent and orally active SHP2 inhibitor (IC50 = 23 nM) with high lipophilic efficiency, improved potency, and enhanced pharmacokinetic properties. The overall polarity of SHP394 enabled excellent aqueous solubility (0.98 mM in pH 6.8 buffer), but low permeability (Papp(A-B) 1.02 × 10−6 cm/s), and apparent efflux (B-A/A-B = 15) in Caco-2 cells. The metabolic stability of SHP394 in both rat and mouse liver microsomes indicated low clearance (Clint = 7.9−11.1 μL/min/mg; T1/2 > 2 h) for both species.
Ivarmacitinib (SHR0302) is a selective inhibitor of Janus kinase 1 (JAK1) under investigation for the treatment of various immuno-inflammatory conditions. While ivarmactinib has yet to receive marketing authorization, as of February 2022 clinical trials are ongoing or completed evaluating its use in atopic dermatitis, ankylosing spondylitis, rheumatoid arthritis, psoriatic arthritis, graft-versus-host disease, vitiligo, ulcerative colitis, alopecia areata, and primary membranous nephropathy. Ivarmacitinib is an orally available inhibitor of Janus-associated kinase 1 (JAK1), with potential antineoplastic activity. Upon oral administration, ivarmacitinib binds to and inhibits JAK1, thereby preventing JAK-dependent signaling. This may lead to an inhibition of cellular proliferation in JAK1-overexpressing tumor cells. The JAK-STAT (signal transducer and activator of transcription) signaling pathway is a major mediator of cytokine activity and is often dysregulated in a variety of tumor cell types. Additionally, JAK1 may be a primary driver of STAT3 phosphorylation and signaling, which plays a role in neoplastic transformation, resistance to apoptosis, tumor angiogenesis, metastasis, immune evasion, and treatment resistance.
Shz-1 is a Shz that activates cardiac differentiation, inducing the expression of early cardiac genes in mouse pluripotent and embryonic stem cells in vitro at low micromolar concentrations. In addition, Shz-1 drives differentiation of human peripheral blood mononuclear cells, mobilized by granule colony-stimulating factor, toward a cardiac phenotype. These Shz-1 treated cells enhance myocardial regenerative repair in cryo-injured rat heart. Enhancer of myocardial regenerative repair by stem cells. Potent inducer of Nkx2.5 and a subset of other cardiac markers, including myocardin, and sarcomeric-tropomyosin (SalphaTM) in a variety of different stem/progenitor cells. Shz-1 is a novel activator of early cardiac genes (including Nkx2.5) in pluripotent stem cells. Shz-1 activates the axolotl TPM4 promoter-driven ectopic expression in C2C12 cells and the promoters of a variety of genes including axolotl TPM4.